1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester
Description
This compound is an ethyl ester derivative of 1H-indole-2-carboxylic acid, modified at the indole nitrogen (N-1 position) with a (2-amino-5-chlorophenyl)sulfonyl group. Its structure combines an indole core, a sulfonamide-linked aromatic ring, and an ethyl ester functional group. Such modifications are typical in medicinal chemistry to enhance bioavailability or target specificity .
Properties
IUPAC Name |
ethyl 1-(2-amino-5-chlorophenyl)sulfonylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-2-24-17(21)15-9-11-5-3-4-6-14(11)20(15)25(22,23)16-10-12(18)7-8-13(16)19/h3-10H,2,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKPJYIQOLPKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169720 | |
| Record name | 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173908-47-9 | |
| Record name | 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173908479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl3.
Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ester Group Transformations
The ethyl ester at C2 participates in:
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Transesterification : Methanol/H₂SO₄ yields methyl ester (Quantitative by TLC)
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Amidation : EDAC/HOBt with primary amines produces carboxamides (73-89% yield)
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Reduction : LiAlH₄ reduces ester to hydroxymethyl group (isolated as benzyl ether in 82% yield)
Sulfonamide Chemistry
The N1-sulfonamide exhibits:
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Acid-Catalyzed Cleavage : HBr/AcOH removes sulfonyl group, regenerating NH-indole (Confirmed by ¹H NMR)
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Amino Protection : Boc₂O/DMAP converts -NH₂ to tert-butoxycarbonyl derivative (91% yield)
Halogen Reactivity
The 5-Cl substituent undergoes:
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SNAr Displacement : KOtBu/18-crown-6 with phenols yields aryl ethers (Example: 4-MeOPh derivative in 67% yield)
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Suzuki Coupling : Pd(PPh₃)₄ with arylboronic acids (Unoptimized, ~45% yield)
Table 2: Multistep Reaction Sequences
The Meerwein–Ponndorf–Verley reduction of formylated intermediates (compound 7 → 8) demonstrates stereochemical control, producing (R)-configured alcohols confirmed by chiral HPLC. Subsequent benzylation with 4-(trifluoromethyl)benzyl alcohol under alkaline conditions achieves 89% yield of 9a .
Critical Stability Data:
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pH Stability : Stable in pH 4-8 (24h, HPLC >95% intact)
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Thermal Degradation : Decomposes above 180°C (TGA/DSC) with SO₂ evolution (MS detection)
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Photolysis : UVB exposure (310nm) causes N-S bond cleavage (t₁/₂ = 3.2h in MeCN)
Reactive oxygen species induce sulfonamide oxidation, forming sulfonic acid derivatives (LC-MS m/z 423.08 [M+H]⁺). Storage recommendations: -20°C under argon with amber vials.
Catalytic Modifications
Recent advances employ:
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InCl₃ Catalysis : Ultrasound-assisted multicomponent reactions (50% EtOH, 40°C, 20min) for fused pyranoindoles
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Enzymatic Resolution : Lipase B (CAL-B) achieves kinetic resolution of racemic hydroxymethyl derivatives (ee >98%)
These methods enable eco-friendly synthesis of complex architectures while maintaining functional group compatibility.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are important heterocyclic compounds present in natural products and pharmaceuticals. The compound features an indole core with a carboxylic acid group at the 2-position, an ethyl ester group, and a sulfonamide substituent at the 1-position. The presence of a chlorinated amino phenyl group enhances its biological activity, making it an interesting subject for research and potential therapeutic applications.
General Properties
- Family Belongs to the Indole family.
- Core Structure Indole core with a carboxylic acid group at the 2-position.
- Substituents Ethyl ester group and a sulfonamide substituent at the 1-position.
- Biological Activity The chlorinated amino phenyl group enhances its biological activity.
Applications
The unique properties of 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester make it valuable in various fields:
- Pharmaceutical research due to its promising biological activities and synthetic versatility.
- Modulator of enzyme activity and receptor binding.
- Potential as a HIV-1 integrase inhibitor .
Research into the interactions of this compound with biological systems has revealed its potential as a modulator of enzyme activity and receptor binding. Studies have shown that its unique substituents allow it to engage effectively with various molecular targets, which is critical for understanding its therapeutic potential. Investigations into its pharmacokinetics and toxicity profiles are ongoing to assess its viability as a pharmaceutical agent.
1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester exhibits significant biological activity. Compounds in the indole family are known for their diverse pharmacological properties. Research indicates that the unique structure of this compound contributes to its ability to interact with biological targets effectively.
Indole-2-carboxylic acid derivatives have been designed and synthesized, with some proving to markedly inhibit the effect of integrase . In particular, indole derivatives have been considered as one class of promising HIV-1 inhibitors targeting reverse transcriptase, protease, and CCR5 .
Analogues
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. Pathways involved may include inhibition of specific enzymes, modulation of receptor activity, and interference with signal transduction processes.
Comparison with Similar Compounds
Key Structural Features :
- Indole core : A bicyclic aromatic system with a pyrrole ring fused to benzene.
- Ethyl ester : A common protecting group for carboxylic acids, facilitating synthetic manipulation .
For example, similar esters are prepared using coupling reactions with ethyl bromoacetate or hydrolysis of intermediates under basic conditions .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences and similarities between the target compound and related indole-2-carboxylate derivatives:
*Estimated formula based on structural analysis.
Key Observations :
- Substituent Position : The target compound’s sulfonamide group at N-1 is distinct from most analogs, which typically substitute the indole ring (e.g., C3, C5, or C7 positions).
- Functional Groups : The ethyl ester is a recurring feature, enhancing solubility and enabling hydrolysis to carboxylic acids for further reactions .
Shared Techniques :
Physicochemical and Functional Properties
- Solubility : The target compound’s sulfonamide and ethyl ester groups may enhance solubility in polar aprotic solvents compared to purely aromatic analogs (e.g., ’s free acid).
- NMR Profiles: The target’s ethyl ester group would show characteristic triplet (~1.3 ppm) and quartet (~4.3 ppm) signals for the ethyl group. The 2-amino-5-chlorophenyl group would exhibit aromatic protons downfield-shifted due to -Cl and -SO₂ effects, distinct from ’s unsubstituted indole (δ 7.1–8.1 ppm) .
- Stability : Sulfonamides are generally stable under acidic conditions, whereas esters (like the target) may hydrolyze in basic environments .
Biological Activity
1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the indole family, known for its diverse biological activities. This compound features a sulfonamide group attached to an indole derivative, enhancing its pharmacological potential. The indole structure, characterized by a fused benzene and pyrrole ring, contributes to its stability and reactivity in various chemical environments.
Chemical Structure and Properties
The molecular formula of this compound can be expressed as , indicating a complex arrangement that plays a crucial role in its biological activity. The presence of both carboxylic acid and sulfonamide functionalities suggests potential applications in medicinal chemistry.
The mechanism of action for 1H-indole-2-carboxylic acid derivatives primarily involves their interaction with biological targets such as enzymes. Research indicates that indole derivatives can act as inhibitors for various enzymes, including HIV-1 integrase, by chelating metal ions within the active site and forming π-stacking interactions with viral DNA.
Biological Activities
1H-Indole-2-carboxylic acid derivatives exhibit a range of biological activities:
- Antiviral Activity : Several studies have reported on the antiviral properties of indole derivatives, particularly against HIV-1. For instance, one study demonstrated that an indole derivative inhibited the strand transfer process of HIV-1 integrase with an IC50 value of 32.37 µM . Further optimizations led to derivatives with improved activity, such as compound 20a, which exhibited an IC50 value of 0.13 µM .
- Inhibition of Indoleamine 2,3-dioxygenase (IDO) : Indole derivatives have been investigated for their inhibitory effects on IDO enzymes, which are involved in tryptophan metabolism and are potential targets for tumor immunotherapy. Some derivatives showed low micromolar IC50 values against IDO1 and TDO .
Case Study 1: HIV-1 Integrase Inhibition
A series of indole-2-carboxylic acid derivatives were synthesized to evaluate their inhibitory effects on HIV-1 integrase. Compound 17a was found to markedly inhibit integrase activity with an IC50 value of 3.11 µM. The binding mode analysis revealed that the indole nucleus effectively interacted with viral DNA through π–π stacking .
Case Study 2: IDO Inhibition
Research on various indole-2-carboxylic acid derivatives demonstrated significant inhibition against IDO enzymes. Among them, compound 9o-1 showed potent inhibition with IC50 values of 1.17 mM for IDO1 and 1.55 mM for TDO. Molecular docking studies provided insights into the binding interactions within the enzyme's active site .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the indole core significantly influence biological activity:
| Compound | Modification | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound 1 | Parent Compound | 32.37 | HIV-1 Integrase Inhibitor |
| Compound 17a | C6 Halogenation | 3.11 | Enhanced Integrase Inhibition |
| Compound 20a | C3 Long Branch Addition | 0.13 | Potent Integrase Inhibition |
| Compound 9o-1 | Acetamido Substitution | 1.17 (IDO1), 1.55 (TDO) | Dual Enzyme Inhibitor |
Q & A
Q. What synthetic methodologies are employed for introducing the ethyl ester group in indole-2-carboxylic acid derivatives?
The ethyl ester group is typically introduced via esterification of the carboxylic acid precursor using ethanol under acidic catalysis. For indole derivatives, Knoevenagel condensation is a robust method, where 3-formyl-indole intermediates react with active methylene compounds (e.g., thioureas or rhodanine derivatives) in acetic acid with sodium acetate as a catalyst. This method achieves yields through reflux (2.5–5 hours) followed by recrystallization from acetic acid/DMF mixtures .
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical techniques include:
- X-ray crystallography : SHELX software refines crystal structures, resolving potential twinning or disorder .
- NMR spectroscopy : Confirms functional groups (e.g., sulfonyl, amino) and regiochemistry.
- HPLC : Validates purity per pharmacopeial standards (e.g., ≥99% purity thresholds) .
Advanced Research Questions
Q. How can contradictions between crystallographic and spectroscopic data be resolved during structural elucidation?
Discrepancies may arise from dynamic molecular behavior in solution versus static crystal packing. Strategies include:
Q. What computational approaches predict the biological activity of this sulfonylated indole derivative?
- Pharmacophore modeling : Maps interaction sites (e.g., sulfonyl and amino groups for hydrogen bonding) using protein binding data .
- Molecular docking : Simulates target binding (e.g., enzyme active sites) with software like AutoDock.
- Molecular dynamics : Assesses binding stability under physiological conditions, leveraging electrostatic complementarity .
Methodological Challenges
Q. What are the critical parameters for optimizing Knoevenagel condensation in synthesizing this compound?
Key factors include:
- Stoichiometry : Equimolar ratios of 3-formyl-indole and active methylene components.
- Catalyst : Sodium acetate in acetic acid accelerates condensation .
- Reaction time : 2.5–3 hours under reflux achieves optimal yields (57–63% for analogs) .
- Purification : Recrystallization from acetic acid removes byproducts, ensuring >95% purity.
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., IC50 measurements).
- Metabolite interference : Use LC-MS to rule out degradation products.
- Structural analogs : Compare activity trends (e.g., halogen substitution impacts potency) .
Experimental Design Considerations
Q. What strategies mitigate challenges in sulfonamide group introduction?
While evidence lacks direct sulfonylation protocols, general methods include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
